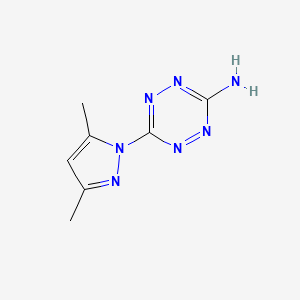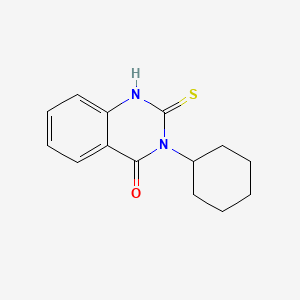
3-Methoxy-3-methylbut-1-yne
Übersicht
Beschreibung
3-Methoxy-3-methylbut-1-yne is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 and is a liquid in its physical form . It is a ligand that binds to silicon through one oxygen atom . It is insoluble in water .
Synthesis Analysis
The synthesis of this compound is based on the use of phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . It can also be used for the preparation of hexanes by reacting with acidified ethylene glycol in the presence of a base such as triethylamine or pyridine .Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . The monoisotopic mass of the compound is 98.073166 Da .Chemical Reactions Analysis
This compound undergoes a hydroboration reaction, similar to what is seen in the hydroboration of alkenes . In this reaction, borane attacks the alkyne’s pi-bond, and a hydrogen simultaneously bonds with a carbon atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 98.14 and a monoisotopic mass of 98.073166 Da . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
1. Application in Synthesis of Enynes
The compound has been utilized in the synthesis of enynes, which are valuable in organic chemistry for their diverse applications. Feuerstein et al. (2006) demonstrated the use of tetraphosphine–palladium-catalyzed reactions of vinyl bromides with alkynes, including 3-methoxy-3-methylbut-1-yne, to produce 1,3-enynes efficiently. This method has broadened the scope of producing such compounds, which are useful in various synthetic pathways (Feuerstein, Chahen, Doucet, & Santelli, 2006).
2. Role in Photochemical Reactions
Witte and Margaretha (1999) explored the photochemical formation of hexahydro-2H-naphthalen-1-ones from cyclohex-2-enones and alkynes like 2-methylbut-1-en-3-yne. This study highlights the compound's potential in photochemistry, contributing to the synthesis of complex organic structures (Witte & Margaretha, 1999).
3. Spectroscopic Studies and Molecular Structure Analysis
Espinoza-Hicks et al. (2012) synthesized a compound involving 3-methylbut-2-en-1-yl and conducted an experimental and theoretical study on its spectroscopic properties. They used density functional theory (DFT) for this purpose, indicating the use of this compound derivatives in advanced spectroscopic and structural analyses (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).
4. Vibrational Analysis
Crowder (1991) carried out vibrational analysis of compounds including 3-methylbut-1-yne and 3,3-dimethylbut-1-yne. Such analyses are essential for understanding the fundamental physical properties of these molecules and their derivatives (Crowder, 1991).
5. Role in Synthesis of Novel Compounds
In organic synthesis, this compound has been used in novel syntheses. For instance, Matsumoto, Takase, and Ogura (2008) described the formation of iodobenzene derivatives from certain dien-ynes, showcasing the compound's utility in creating new chemical entities (Matsumoto, Takase, & Ogura, 2008).
6. Involvement in Microwave-irradiation Reactions
Kranjc and Kočevar (2008) utilized (Z)-1-methoxybut-1-en-3-yne in microwave-irradiation reactions with pyran-2-ones, leading to the formation of indoles. This indicates the compound's versatility in facilitating microwave-induced organic reactions (Kranjc & Kočevar, 2008).
Wirkmechanismus
Target of Action
3-Methoxy-3-methylbut-1-yne is a type of alkyne compound
Mode of Action
It is known that it can act as a ligand that binds to silicon through one oxygen atom . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a sealed container in a dry environment at 2-8°C . Additionally, its physical form as a liquid could influence its interaction with other substances in its environment.
Safety and Hazards
3-Methoxy-3-methylbut-1-yne is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H225, H315, H319, and H335 . These statements indicate that the substance is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-methoxy-3-methylbut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-6(2,3)7-4/h1H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDXBIXQPLRRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406761 | |
| Record name | 3-methoxy-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13994-57-5 | |
| Record name | 3-methoxy-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)

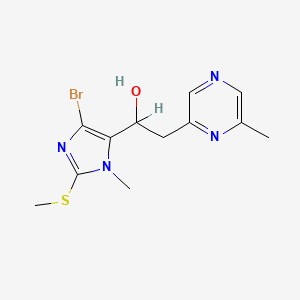
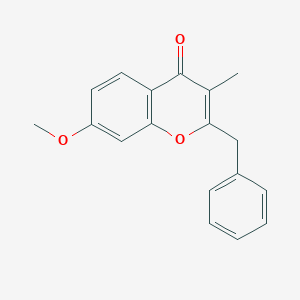

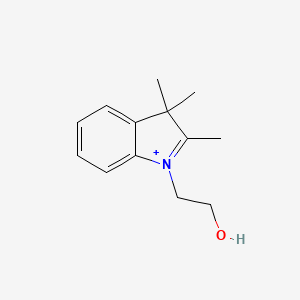

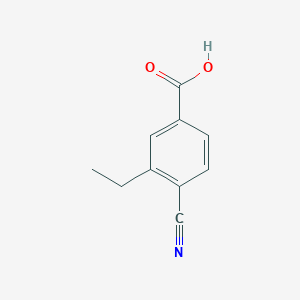
![(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B3047399.png)
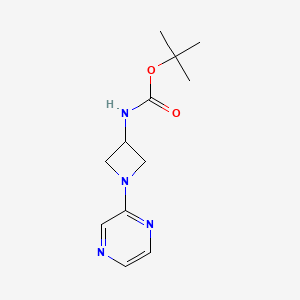
![(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol](/img/structure/B3047402.png)
